N-(1-benzofuran-2-ylcarbonyl)-beta-alanine
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Overview
Description
N-(1-benzofuran-2-ylcarbonyl)-beta-alanine is a chemical compound that features a benzofuran ring attached to a beta-alanine moiety. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzofuran-2-ylcarbonyl)-beta-alanine typically involves the reaction of 1-benzofuran-2-carbonyl chloride with beta-alanine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves multi-step synthesis processes that include cyclization reactions, Friedel-Crafts acylation, and subsequent functional group modifications. The use of catalysts and optimized reaction conditions is crucial to achieve high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(1-benzofuran-2-ylcarbonyl)-beta-alanine can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming benzofuran-2-ylmethanol derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Benzofuran-2-ylmethanol derivatives.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
N-(1-benzofuran-2-ylcarbonyl)-beta-alanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for diseases such as cancer and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-benzofuran-2-ylcarbonyl)-beta-alanine involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzofuranyl)-beta-alanine
- N-(3-benzofuranyl)-beta-alanine
- N-(4-benzofuranyl)-beta-alanine
Uniqueness
N-(1-benzofuran-2-ylcarbonyl)-beta-alanine is unique due to its specific substitution pattern on the benzofuran ring, which can result in distinct biological activities and chemical reactivity compared to other benzofuran derivatives .
Properties
Molecular Formula |
C12H11NO4 |
---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
3-(1-benzofuran-2-carbonylamino)propanoic acid |
InChI |
InChI=1S/C12H11NO4/c14-11(15)5-6-13-12(16)10-7-8-3-1-2-4-9(8)17-10/h1-4,7H,5-6H2,(H,13,16)(H,14,15) |
InChI Key |
DCPKMIMZCRARJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCC(=O)O |
Origin of Product |
United States |
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